

molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

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An In-depth Technical Guide to the Molecular Structure and Analysis of **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline**

Executive Summary

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, identified by CAS Number 1092461-38-5, is a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries.^[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the aniline core, imparts a distinct combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block in the design of complex bioactive molecules.^{[2][3]} This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound's structural and analytical profile.

Introduction: The Strategic Importance of Fluorination in Molecular Design

The deliberate incorporation of fluorine and fluorinated groups is a cornerstone of modern medicinal chemistry.^[2] The trifluoromethyl (-CF₃) group, in particular, is a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties.^[4] It is known to

enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties that can strengthen binding interactions with biological targets.[\[2\]](#)[\[3\]](#)

In **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline**, the $-CF_3$ group at position 6, combined with the ortho-fluoro and meta-chloro substituents, creates a unique electronic and steric environment around the aniline core. This guide will deconstruct the molecule's structure through a detailed examination of its spectroscopic signatures, providing the foundational knowledge required for its use in synthesis and quality control.

Molecular Identity and Physicochemical Properties

The fundamental properties of **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline** are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source
IUPAC Name	3-Chloro-2-fluoro-6-(trifluoromethyl)aniline	-
CAS Number	1092461-38-5	[1] [5]
Molecular Formula	$C_7H_4ClF_4N$	[1]
Molecular Weight	213.56 g/mol	[1]
Appearance	Typically a liquid or low-melting solid	-
Purity	Often supplied at $\geq 95\%$	[5]

Molecular Structure Diagram

The 2D structure of the molecule is presented below, illustrating the relative positions of the functional groups on the benzene ring.

Caption: 2D structure of **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline**.

Synthesis and Reactivity Insights

Trifluoromethylated anilines are crucial intermediates for a wide range of active compounds.^[6] While specific, published synthetic routes for **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline** are proprietary, a general and logical pathway involves the reduction of a corresponding nitrobenzene precursor. This approach is a standard transformation in organic synthesis.^[7]

Proposed Synthetic Workflow

The synthesis would logically proceed from a substituted nitrobenzene, which itself can be built up through sequential nitration and halogenation steps. The final reduction of the nitro group to an amine is a key transformation.



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Caption: A plausible synthetic workflow for the target aniline derivative.

Expert Insight: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a clean and efficient method, while metal/acid combinations like iron in acetic or hydrochloric acid are robust, cost-effective alternatives suitable for large-scale production. The specific conditions must be optimized to avoid dehalogenation.

Spectroscopic Elucidation of Molecular Structure

A definitive structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data based on established principles and analysis of analogous compounds.^{[8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

- ¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C5 positions. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is highly dependent on

solvent and concentration. The aromatic protons will be split into doublets due to coupling with each other.

- ^{19}F NMR (Fluorine NMR): This is a critical technique for this molecule. Two signals are expected: one for the single fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the $-\text{CF}_3$ group. The chemical shifts will be distinct, and there may be observable through-space or through-bond coupling between the C2-F and the C6- CF_3 group.[10][11]
- ^{13}C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbons directly attached to fluorine (C2, C6, and the CF_3 carbon) will exhibit large one-bond C-F coupling constants. The signals will be influenced by the strong electron-withdrawing effects of the halogen substituents.

Table 2: Predicted NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity / Coupling
^1H (Aromatic)	~6.8 - 7.5	Doublets (d)
^1H (Amine)	~3.5 - 5.0 (variable)	Broad Singlet (br s)
^{19}F (C2-F)	~ -120 to -140	Singlet or complex multiplet
^{19}F (C6- CF_3)	~ -60 to -65	Singlet or complex multiplet
^{13}C (Aromatic)	~110 - 150	Quartets (q) and Doublets (d) due to C-F coupling

| ^{13}C (CF_3) | ~120 - 125 | Quartet (q) due to ^{1}JCF |

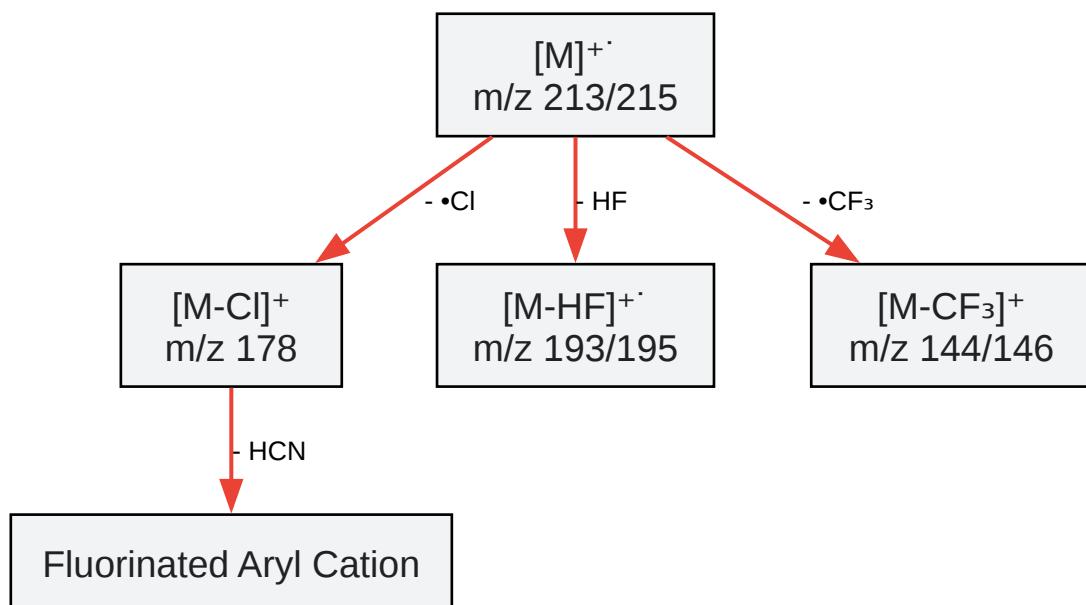
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's composition from its fragmentation pattern.

- Molecular Ion (M^+): The key diagnostic feature will be the molecular ion peak pattern. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl}:\text{Cl} \approx 3:1$), the spectrum will show two

peaks: one at m/z 213 (for the $C_7H_4^{35}ClF_4N^+$ ion) and a second, less intense peak at m/z 215 (for the $C_7H_4^{37}ClF_4N^+$ ion). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[9]

- **Fragmentation Pathway:** Under electron ionization (EI), the molecular ion is expected to fragment through logical pathways, including the loss of radicals or neutral molecules.



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Caption: Plausible EI-MS fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 - 3500	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
1600 - 1630	N-H Scissoring (bending)	Primary Amine (-NH ₂)
1450 - 1600	C=C Aromatic Ring Stretch	Benzene Ring
1100 - 1350	C-F Stretch (strong)	-CF ₃ and Ar-F
1000 - 1100	C-N Stretch	Aryl Amine

| 700 - 800 | C-Cl Stretch | Aryl Chloride |

Experimental Protocols

To ensure high-quality, reproducible data, standardized analytical protocols must be followed.

Protocol: NMR Spectrum Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
 - Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
- Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to achieve optimal signal resolution.
- Tuning and Locking: Tune the appropriate probes (¹H, ¹⁹F, ¹³C) and lock the field frequency to the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks.
- Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, a longer acquisition time with a greater number of scans will be necessary due to the low natural

abundance of the ^{13}C isotope.

Protocol: Mass Spectrum Acquisition (EI-MS)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC-MS) inlet.
 - Rationale: GC-MS is ideal as it separates the analyte from potential impurities before it enters the ion source, providing a clean mass spectrum.
- Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.
 - Rationale: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns that are comparable to library spectra.
- Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.
- Data Interpretation: Analyze the resulting spectrum for the characteristic $[\text{M}]^+$ and $[\text{M}+2]^+$ isotope pattern for chlorine and identify major fragment ions to confirm the structure.

Safety, Handling, and Storage

As with many halogenated aromatic amines, **3-Chloro-2-fluoro-6-(trifluoromethyl)aniline** should be handled with care.

- Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[12\]](#)[\[13\]](#)[\[14\]](#) Avoid contact with skin, eyes, and clothing.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[14\]](#)[\[15\]](#)
- Hazards: While specific toxicity data for this compound is limited, analogous compounds are often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[\[12\]](#)[\[16\]](#)[\[17\]](#)

Conclusion

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a structurally complex and synthetically valuable molecule. Its molecular architecture, confirmed through a multi-technique spectroscopic approach, is defined by the interplay of its three distinct halogen-containing substituents. A thorough understanding of its NMR, MS, and IR data is not merely an academic exercise; it is a prerequisite for its effective use in the rigorous and regulated environment of drug discovery and development. The data and protocols presented in this guide provide the necessary framework for researchers to confidently identify, characterize, and deploy this important chemical building block.

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